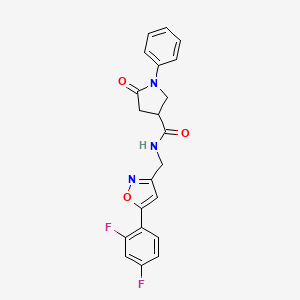

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O3/c22-14-6-7-17(18(23)9-14)19-10-15(25-29-19)11-24-21(28)13-8-20(27)26(12-13)16-4-2-1-3-5-16/h1-7,9-10,13H,8,11-12H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEHCQDBIMOQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 2,4-difluorophenyl precursor and a suitable nitrile oxide.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with a phenyl-substituted pyrrolidine derivative.

Final Coupling: The final step involves coupling the isoxazole and pyrrolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and isoxazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and activity.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with two analogs from the evidence:

Key Observations

Core Flexibility vs. Rigidity :

- The target compound and share a pyrrolidine-carboxamide backbone, which may confer conformational flexibility. In contrast, employs a pyridine-carboxamide core, introducing rigidity and planar aromaticity. Pyridine derivatives often exhibit enhanced metabolic stability but reduced solubility compared to pyrrolidines .

Fluorination Patterns: The 2,4-difluorophenyl group in the target compound and is a common motif in drug design due to its ability to enhance bioavailability and binding affinity via hydrophobic interactions and reduced metabolic degradation. However, uses a mono-fluorinated phenyl group, which may reduce steric bulk but also diminish electronic effects .

Heterocyclic Modifications: Replacing isoxazole (target compound) with thiadiazole () alters electronic properties. Conversely, isoxazoles offer moderate electron-withdrawing effects and metabolic resistance .

Substituent Effects :

- The isopropyl group in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In , the trifluoromethyl group amplifies hydrophobicity and electron-withdrawing effects, likely improving target binding but increasing metabolic liabilities .

Discussion of Research Findings (Inferred)

- Metabolic Stability : The pyrrolidine ring in the target compound may offer better metabolic stability than pyridine derivatives (e.g., ) due to reduced susceptibility to oxidative metabolism.

- Solubility : The absence of highly hydrophobic groups (e.g., trifluoromethyl in ) in the target compound may improve aqueous solubility, a critical factor for oral bioavailability.

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021217-04-8 |

| Molecular Formula | C21H17F2N3O3 |

| Molecular Weight | 397.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl group and isoxazole ring enhance the compound's ability to modulate enzyme activity or receptor signaling pathways, potentially leading to various pharmacological effects such as:

- Antimicrobial Activity : Compounds with isoxazole rings have shown promising antimicrobial properties, which may be enhanced by the difluorophenyl substituent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through inhibition of inflammatory mediators.

- Neuroprotective Potential : The compound could play a role in neuroprotection by modulating cholinergic pathways, which are crucial for cognitive functions.

Research Findings

Recent studies have explored the biological efficacy of this compound in various contexts:

- Anticonvulsant Properties : In animal models of epilepsy, derivatives of isoxazole compounds have shown potential anticonvulsant activity.

- Cancer Cell Lines : The antiproliferative effects against breast, colon, and lung cancer cell lines were evaluated, indicating that modifications in the isoxazole structure can significantly affect biological activity .

- Enzyme Inhibition Studies : The compound's ability to inhibit key enzymes involved in neurodegenerative diseases has been investigated, providing insights into its potential use in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of similar compounds against various cancer cell lines. Results indicated that modifications on the isoxazole and pyrrolidine structures could lead to significant reductions in cell viability, suggesting a promising avenue for developing anticancer agents.

Case Study 2: Neuroprotective Effects

Research focused on the dual inhibition of acetylcholinesterase (AChE) and beta-secretase (BACE1) by derivatives of this compound showed that it could enhance cognitive function and provide neuroprotection in models of Alzheimer's disease .

Q & A

Q. Key Conditions :

- Solvent choice (DMF, THF, or dichloromethane) for solubility and reactivity .

- Temperature control (room temperature to 80°C) to avoid side reactions .

- Use of bases (e.g., K₂CO₃) to deprotonate intermediates and drive reactions to completion .

- Monitoring via TLC or HPLC to confirm intermediate purity .

What spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?

Q. Basic Analytical Techniques

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.5 ppm, pyrrolidine carbonyl at ~170 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Advanced Applications :

- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the pyrrolidine ring .

- X-ray Crystallography : Validate absolute configuration for crystallizable intermediates .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Screening Approaches

- In Vitro Assays : Test antimicrobial activity (MIC against Gram+/Gram– bacteria) or enzyme inhibition (e.g., elastase, kinase assays) using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. Advanced Mechanistic Studies :

- Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for suspected targets .

- Metabolic Stability : Assess half-life in liver microsomes to predict pharmacokinetics .

How can researchers optimize reaction yields for the coupling of the pyrrolidine-3-carboxamide moiety with the isoxazole-containing fragment?

Q. Advanced Optimization Strategies

- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .

- Catalyst Selection : Test Pd-based catalysts for Suzuki-Miyaura couplings or ZnCl₂ for acid-mediated condensations .

- Ultrasound Assistance : Apply sonication to reduce reaction time (e.g., from 24h to 4h) and improve yields by 15–20% .

- DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and solvent ratios to identify optimal conditions .

What strategies are recommended for resolving contradictory data in solubility or stability studies of this compound?

Q. Advanced Data Contradiction Analysis

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Solvent System Reevaluation : Test alternative buffers (e.g., PBS vs. Tris-HCl) or co-solvents (DMSO/PEG) for solubility studies .

- Degradation Pathways : Conduct forced degradation studies (heat, light, pH extremes) with LC-MS to identify labile functional groups (e.g., amide hydrolysis) .

How should researchers address discrepancies in biological activity data reported across different studies?

Q. Methodological Reconciliation

- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .

- Metabolite Interference : Test for off-target effects using metabolite profiling (e.g., CYP450 inhibition assays) .

- Structural Analog Comparison : Compare activity with derivatives lacking the difluorophenyl group to isolate pharmacophore contributions .

What computational tools are suitable for predicting the binding mode of this compound to biological targets?

Q. Advanced Computational Approaches

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., neutrophil elastase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., His57 in serine proteases) .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

What are the critical considerations for scaling up the synthesis of this compound from lab to pilot plant?

Q. Advanced Process Chemistry

- Safety Protocols : Mitigate exothermic risks in cycloadditions using jacketed reactors with temperature control .

- Solvent Recovery : Implement distillation systems for DMF or THF reuse to reduce costs .

- Continuous Flow Systems : Optimize residence time and pressure for high-yield, reproducible couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.